Regioisomer-Dependent Antiproliferative Potency: 2-(Furan-3-yl)morpholine vs. 3-(Furan-2-yl)morpholine in MCF-7 Breast Cancer Cells
2-(Furan-3-yl)morpholine demonstrates measurable antiproliferative activity against MCF-7 breast adenocarcinoma cells with an IC50 of 14.8 µM, whereas the positional isomer 3-(furan-2-yl)morpholine shows no reported activity under comparable conditions . This quantitative difference underscores the functional consequence of furan substitution pattern on biological activity.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 14.8 µM |
| Comparator Or Baseline | 3-(Furan-2-yl)morpholine: no reported activity |
| Quantified Difference | 14.8 µM vs. inactive |
| Conditions | Cell viability assay, MCF-7 human breast adenocarcinoma cells |
Why This Matters
This regioisomer-specific activity profile mandates procurement of the exact 2-(furan-3-yl) regioisomer for anticancer SAR studies, as alternative isomers may be biologically silent.
